molecular formula C8H6F6O4 B13598138 2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetaldehyde

2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetaldehyde

Cat. No.: B13598138
M. Wt: 280.12 g/mol
InChI Key: ZIVWFWFIOJOCGW-UHFFFAOYSA-N
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Description

2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetaldehyde is a chemical compound characterized by its unique structure, which includes a dioxolane ring substituted with trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetaldehyde typically involves the formation of the dioxolane ring followed by the introduction of the trifluoromethyl groups. One common method includes the reaction of a suitable aldehyde with a trifluoromethylated ketone under acidic conditions to form the dioxolane ring. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, although these reactions may require specific conditions due to the electron-withdrawing nature of the trifluoromethyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetaldehyde is largely dependent on its interactions with molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes or hydrophobic pockets in proteins. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

    2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol: Similar structure but with an alcohol group instead of an aldehyde.

    2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

Uniqueness: The presence of the aldehyde group in 2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetaldehyde provides unique reactivity compared to its alcohol and carboxylic acid analogs. This allows for specific applications in synthetic chemistry and potential biological interactions that are distinct from those of its similar compounds.

Properties

Molecular Formula

C8H6F6O4

Molecular Weight

280.12 g/mol

IUPAC Name

2-[4-methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetaldehyde

InChI

InChI=1S/C8H6F6O4/c1-5(2-3-15)4(16)17-6(18-5,7(9,10)11)8(12,13)14/h3H,2H2,1H3

InChI Key

ZIVWFWFIOJOCGW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)OC(O1)(C(F)(F)F)C(F)(F)F)CC=O

Origin of Product

United States

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